molecular formula C7H7ClN2O2 B1313475 3-Chloro-2-methyl-6-nitroaniline CAS No. 51123-59-2

3-Chloro-2-methyl-6-nitroaniline

Cat. No. B1313475
CAS RN: 51123-59-2
M. Wt: 186.59 g/mol
InChI Key: ZFPIXTGBHCYNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-methyl-6-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at room temperature .


Molecular Structure Analysis

The InChI code for 3-Chloro-2-methyl-6-nitroaniline is 1S/C7H7ClN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 . This code represents the molecular structure of the compound. Unfortunately, the search results do not provide a detailed analysis of the molecular structure.


Physical And Chemical Properties Analysis

3-Chloro-2-methyl-6-nitroaniline is a solid substance . It should be stored in a dark place, under an inert atmosphere, and at room temperature . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.

Scientific Research Applications

Organic Synthesis

“3-Chloro-2-methyl-6-nitroaniline” is a chemical compound that can be used in organic synthesis . It can serve as a building block in the synthesis of various organic compounds.

Crystal Growth

Similar compounds like “2-Chloro-5-nitroaniline” have been used in the growth and characterization of organic crystals . The vertical Bridgman approach was used to effectively produce the bulk organic crystal .

Thermal Kinetics

The thermal stability and kinetic parameters of similar compounds have been examined using thermogravimetric analysis and differential thermal curves . This could potentially apply to “3-Chloro-2-methyl-6-nitroaniline” as well.

Dielectric Behavior

The electrical conductivity and dielectric behavior of similar compounds have been investigated with variations in frequency and temperature . This could provide insights into the dielectric properties of “3-Chloro-2-methyl-6-nitroaniline”.

Mechanical Behavior

The indentation size effect is observed in the Vickers micro-hardness test, which was also carried out on similar compounds . This could suggest potential applications in studying the mechanical behavior of “3-Chloro-2-methyl-6-nitroaniline”.

Insecticidal Effects

Some nitroaniline compounds have shown moderate to exceptional insecticidal effects . It’s possible that “3-Chloro-2-methyl-6-nitroaniline” could have similar applications.

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statement H302 . This suggests that it may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-chloro-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPIXTGBHCYNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513790
Record name 3-Chloro-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methyl-6-nitroaniline

CAS RN

51123-59-2
Record name 3-Chloro-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-methyl-6-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2,6-dichloro-3-nitrotoluene (6.0 g, 29 mmol) in 50% methanolic ammonia (60 mL) was stirred at 130° C. (340 lb pressure) for 18 hours. The autoclave was cooled to -30° C., opened, and the precipitate was filtered off and washed with methanol to give 4.14 g (76%) of 3-chloro-2-methyl-6-nitrobenzenamine.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.